12-Azidododecylphosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

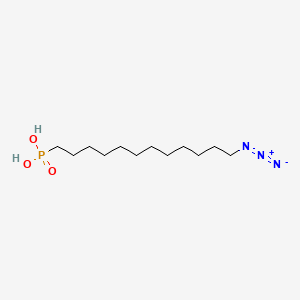

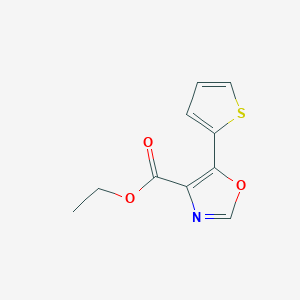

12-Azidododecylphosphonic acid is an organic compound with the molecular formula C12H26N3O3P and a molecular weight of 291.33 g/mol . It is a white solid that is primarily used as a coupling agent in click chemistry, specifically reacting with alkyne functions to form 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition .

Mecanismo De Acción

Target of Action

The primary target of 12-Azidododecylphosphonic acid is alkyne functions . This compound specifically reacts with these functions, leading to the formation of a corresponding 1,2,3-triazole .

Mode of Action

This compound acts as a coupling agent . It reacts with alkyne functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition . This reaction is part of the “click chemistry” approach, which involves reactions that are wide in scope and easy to perform .

Biochemical Pathways

The formation of 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition suggests that it may be involved in modifying biochemical pathways where alkyne functions play a role .

Pharmacokinetics

Its solid form and storage temperature (2-8°c) suggest that its bioavailability may be influenced by these factors .

Result of Action

Its ability to form 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition suggests that it may have an impact on cellular processes involving alkyne functions .

Action Environment

Environmental factors that influence the action, efficacy, and stability of this compound include its storage conditions. It is recommended to store this compound at a temperature of 2-8°C . This suggests that temperature is a crucial factor in maintaining its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

Its ability to react with alkyne functions suggests that it may interact with enzymes, proteins, and other biomolecules that contain these functional groups

Cellular Effects

Given its reactivity with alkyne functions, it may influence cell function by modifying proteins or other biomolecules that contain these groups .

Molecular Mechanism

The molecular mechanism of action of 12-Azidododecylphosphonic acid involves a copper-free 1,3-dipolar cycloaddition with alkyne functions . This reaction results in the formation of a 1,2,3-triazole, which could potentially influence the activity of biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 12-Azidododecylphosphonic acid typically involves the reaction of 1,12-dibromododecane with sodium azide to form 12-azidododecane, which is then reacted with diethyl phosphite to yield the final product . The reaction conditions generally include:

Temperature: Moderate temperatures around 80-100°C.

Solvent: Common solvents include ethanol or methanol.

Catalysts: No specific catalysts are required for these reactions.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis equipment and conditions, ensuring proper handling of azides due to their potential explosiveness .

Análisis De Reacciones Químicas

Types of Reactions: 12-Azidododecylphosphonic acid primarily undergoes:

Click Chemistry Reactions: Reacts with alkynes to form 1,2,3-triazoles

Substitution Reactions: The azide group can be substituted under certain conditions.

Common Reagents and Conditions:

Reagents: Alkynes, copper-free catalysts for click chemistry.

Conditions: Mild temperatures (25-50°C), solvents like water or ethanol.

Major Products:

1,2,3-Triazoles: Formed via click chemistry reactions

Aplicaciones Científicas De Investigación

12-Azidododecylphosphonic acid has diverse applications in various fields:

Chemistry: Used in the synthesis of complex organic molecules through click chemistry

Biology: Employed in bioconjugation techniques to label biomolecules.

Medicine: Potential use in drug delivery systems due to its ability to form stable triazole linkages.

Industry: Utilized in the development of advanced materials and coatings.

Comparación Con Compuestos Similares

- 11-Phosphonoundecanoic acid

- 12-Mercaptododecylphosphonic acid

- n-Dodecylphosphonic acid

- Octadecylphosphonic acid

Comparison: 12-Azidododecylphosphonic acid is unique due to its azide functional group, which allows it to participate in click chemistry reactions. This sets it apart from other phosphonic acids that may not have the same reactivity or application potential .

Propiedades

IUPAC Name |

12-azidododecylphosphonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N3O3P/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12-19(16,17)18/h1-12H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRLXOVKIALVOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCP(=O)(O)O)CCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N3O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6351225.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B6351230.png)

![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)

![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride](/img/structure/B6351312.png)